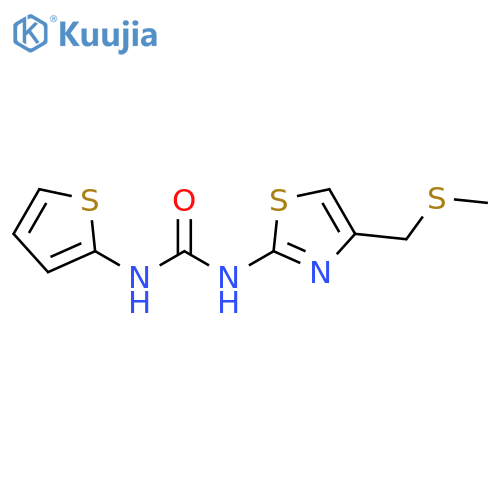Cas no 1207040-03-6 (3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea)

1207040-03-6 structure
商品名:3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea
3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea
- Urea, N-[4-[(methylthio)methyl]-2-thiazolyl]-N'-2-thienyl-
- 1-(4-((methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- AKOS024650372
- 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea
- F2469-0401
- 1207040-03-6
- 1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea
-
- インチ: 1S/C10H11N3OS3/c1-15-5-7-6-17-10(11-7)13-9(14)12-8-3-2-4-16-8/h2-4,6H,5H2,1H3,(H2,11,12,13,14)
- InChIKey: FOJZZCMYPVXJOI-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC(CSC)=CS1)C(NC1SC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 285.00642550g/mol
- どういたいしつりょう: 285.00642550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 136Ų
じっけんとくせい
- 密度みつど: 1.511±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 5.88±0.70(Predicted)
3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2469-0401-40mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
| Life Chemicals | F2469-0401-50mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
| Life Chemicals | F2469-0401-75mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
| Life Chemicals | F2469-0401-20μmol |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2469-0401-3mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2469-0401-10mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2469-0401-10μmol |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2469-0401-2μmol |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2469-0401-2mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2469-0401-4mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 4mg |
$99.0 | 2023-05-16 |
3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea 関連文献
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
1207040-03-6 (3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea) 関連製品
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
